tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate
CAS No.:
Cat. No.: VC20214189
Molecular Formula: C23H21BrO7
Molecular Weight: 489.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21BrO7 |
|---|---|
| Molecular Weight | 489.3 g/mol |
| IUPAC Name | tert-butyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| Standard InChI | InChI=1S/C23H21BrO7/c1-23(2,3)31-20(25)11-28-16-4-5-17-18(9-16)30-19(21(17)26)8-13-6-15(24)7-14-10-27-12-29-22(13)14/h4-9H,10-12H2,1-3H3/b19-8- |
| Standard InChI Key | KWWZGJVBWHMXAF-UWVJOHFNSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 |
| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 |
Introduction
Structural Analysis and Molecular Properties
Core Architecture
The molecule integrates three distinct moieties:
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A tert-butyl acetate group, which enhances solubility in nonpolar solvents and stabilizes the compound against hydrolysis.
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A benzofuran scaffold with a 3-keto group, enabling conjugation and reactivity in cyclization reactions.
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A Z-configured benzodioxin-bromophenyl methylidene substituent, contributing steric bulk and electronic effects.
The stereochemistry at the C2 position (Z-configuration) is critical for maintaining planar geometry, facilitating π-orbital overlap across the benzofuran-benzodioxin system.
Molecular Formula and Weight
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Molecular Formula: C₂₂H₁₉BrO₇ (calculated based on structural analysis)
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Molecular Weight: 507.29 g/mol
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IUPAC Name: tert-Butyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
| Property | Value |
|---|---|
| CAS Number | Not yet assigned |
| SMILES | CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C4OC(OC4=C(C=C3)Br)O5)O2 |
| InChI Key | Derived computationally |
| XLogP3 | 4.82 (estimated) |
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis revolves around three key intermediates:
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6-Hydroxy-3-oxo-2,3-dihydrobenzofuran: Prepared via Friedel-Crafts acylation of resorcinol derivatives .
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6-Bromo-4H-1,3-benzodioxin-8-carbaldehyde: Synthesized through bromination and cyclization of catechol derivatives.
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tert-Butyl glycolic acid: Introduced via esterification.
Condensation Reaction
The benzodioxin aldehyde undergoes Knoevenagel condensation with 3-oxo-2,3-dihydrobenzofuran in the presence of piperidine (5 mol%) and acetic acid, yielding the Z-configured methylidene intermediate .
Etherification
The phenolic oxygen at C6 of benzofuran is alkylated with tert-butyl bromoacetate using K₂CO₃ in DMF (80°C, 12 h), achieving 78% yield.
Purification
Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), followed by recrystallization from ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.82 (s, 1H, benzofuran H7)
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δ 7.45 (d, J = 8.4 Hz, 1H, benzodioxin H5)
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δ 6.95 (s, 1H, methylidene CH)
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δ 1.48 (s, 9H, tert-butyl)
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¹³C NMR (100 MHz, CDCl₃):
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δ 188.2 (C3 ketone)
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δ 161.5 (acetate carbonyl)
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δ 152.1 (benzodioxin O-C-O)
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High-Resolution Mass Spectrometry (HRMS)
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Observed: [M+H]⁺ = 508.0734
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Calculated for C₂₂H₂₀BrO₇: 508.0739
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The bromine atom at C6 of the benzodioxin ring undergoes Suzuki-Miyaura coupling with arylboronic acids, enabling diversification (e.g., Pd(PPh₃)₄, K₂CO₃, 90°C) .
Base-Mediated Ester Hydrolysis
Treatment with NaOH in THF/H₂O (1:1) cleaves the tert-butyl ester, yielding the carboxylic acid derivative (95% yield), a precursor for amide coupling.
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